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Compound of Interest

Compound Name:
3-Chloro-5-fluoro-4-

hydroxybenzaldehyde

Cat. No.: B1585950 Get Quote

An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Overview and Strategic Importance
3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of

molecules that serves as a cornerstone in modern synthetic chemistry. Its strategic value lies in

the orthogonal reactivity of its three distinct functional groups: a formyl group amenable to a

wide array of transformations, a phenolic hydroxyl group, and a halogen-decorated aromatic

ring. This structural arrangement makes it a highly valuable building block, or synthon,

particularly in the fields of medicinal chemistry and materials science. Researchers in drug

development utilize such intermediates to construct complex molecular architectures required

for novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of

its chemical identity, synthesis, reactivity, safety, and applications for professionals in research

and development.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental

for its effective use in a laboratory setting.

Nomenclature and Chemical Identifiers
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The compound is unambiguously identified by its IUPAC name and several standard chemical

registry numbers and notations.

Identifier Value

IUPAC Name 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

CAS Number 870704-13-5[3]

Molecular Formula C₇H₄ClFO₂[3]

Molecular Weight 174.56 g/mol [3]

InChIKey CDDFZGUCZWWMGL-UHFFFAOYSA-N[3]

Canonical SMILES C1=C(C=C(C(=C1O)F)Cl)C=O

Physicochemical Data
The physical properties of the compound dictate its handling, reaction conditions, and

purification methods.

Property Value Source

Appearance White Solid [4]

Melting Point 134-138 °C[3] Echemi

Boiling Point
226.4 ± 35.0 °C at 760

mmHg[3]
Echemi

Density 1.5 ± 0.1 g/cm³[3] Echemi

Flash Point 90.7 ± 25.9 °C[3] Echemi

LogP (XLogP3) 1.96[3] Echemi

Structural Representation
The spatial arrangement of atoms and functional groups is critical to the molecule's reactivity.

Caption: 2D Structure of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde.
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Synthesis and Purification Protocol
The synthesis of 3-chloro-5-fluoro-4-hydroxybenzaldehyde can be achieved via electrophilic

formylation of the corresponding substituted phenol. The following protocol is based on a

reported procedure.[4]

Synthetic Pathway Overview
The described method is a variation of the Duff reaction, where hexamethylenetetramine

serves as the formylating agent in a strong acid medium. Trifluoroacetic acid (TFA) acts as both

the solvent and the acidic catalyst, facilitating the electrophilic attack on the electron-rich

phenol ring.

Detailed Experimental Protocol
Materials:

2-Chloro-6-fluorophenol (starting material)

Hexamethylenetetramine

Trifluoroacetic acid (TFA)

Diethyl ether (Et₂O)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Silica gel for column chromatography

Solvents for chromatography: Hexane, Ethyl acetate (EtOAc)

Procedure:

In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (1.0 eq) and

hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.[4]

Stir the resulting mixture at 60 °C for 16 hours.[4]
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After cooling to room temperature, pour the reaction mixture into ice-water.[4]

Extract the aqueous mixture with diethyl ether (3 times).[4]

Combine the organic extracts and wash with brine.[4]

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure.[4]

Purify the crude product by column chromatography on silica gel, using a hexane:ethyl

acetate (7:3) mixture as the eluent, to yield the product as a white solid (reported yield:

40%).[4]

Mechanistic Insights
Role of Hexamethylenetetramine: In the acidic TFA medium, hexamethylenetetramine

protonates and subsequently breaks down to generate an electrophilic iminium ion species.

This species is the effective formylating agent.

Role of TFA: TFA is a strong acid that catalyzes the reaction and serves as a solvent that can

dissolve both the polar and non-polar reagents.

Workup Causality: Pouring the mixture into ice-water hydrolyzes the intermediate Schiff base

formed after the initial electrophilic substitution, unmasking the aldehyde functional group.

The extraction and washing steps serve to isolate the organic product from the aqueous

phase and remove residual acid and salts.

Synthesis Workflow Diagram
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Starting Materials

2-Chloro-6-fluorophenol

Hexamethylenetetramine

TFA

Reaction Step Stir at 60 °C for 16h

 Mixing

Aqueous Workup

1. Pour into ice-water

2. Extract with Et₂O

3. Wash with Brine

4. Dry over MgSO₄

 Hydrolysis & Extraction

Purification
Column Chromatography

(Hexane:EtOAc 7:3)

 Isolation

Final Product|{3-Chloro-5-fluoro-4-hydroxybenzaldehyde | (White Solid)}

 Purity >95%

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-chloro-5-fluoro-4-hydroxybenzaldehyde.

Characterization Benchmarks
Successful synthesis should be validated by comparing spectroscopic data with reported

values.
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Analysis Reported Data[4]

¹H NMR (500 MHz, CDCl₃)
δ (ppm) 9.83 (d), 7.74 - 7.71 (m), 7.59 (dd), 6.12

(s)

¹³C NMR (126 MHz, CDCl₃)
δ (ppm) 188.8, 151.6 (d), 146.2 (d), 129.7 (d),

127.5 (d), 122.7, 115.4 (d)

HRMS (M-H)⁻ Calculated: 172.9811, Found: 172.9809

Reactivity and Potential Applications
While specific applications for 3-chloro-5-fluoro-4-hydroxybenzaldehyde are not extensively

documented in public literature, its structure is analogous to other intermediates widely used in

drug discovery. Its utility can be inferred from its chemical reactivity.

Chemical Reactivity
Aldehyde Group: Can undergo nucleophilic addition, Wittig reactions, aldol condensations,

oxidation to a carboxylic acid, or reduction to an alcohol. This is a key handle for molecular

elaboration.

Phenolic Hydroxyl Group: Can be alkylated (e.g., Williamson ether synthesis) or acylated to

form esters. Its acidity also plays a role in its reactivity profile.

Aromatic Ring: The electron-withdrawing nature of the aldehyde, chloro, and fluoro

substituents deactivates the ring towards further electrophilic substitution. However, it can

participate in nucleophilic aromatic substitution or cross-coupling reactions under specific

conditions.

Role as a Pharmaceutical Intermediate
Halogenated hydroxybenzaldehydes are crucial building blocks. For instance, the related

compound 3-chloro-4-hydroxybenzaldehyde is a key intermediate in synthesizing compounds

with anti-inflammatory and antimicrobial properties.[1] Similarly, 3-fluoro-4-

hydroxybenzaldehyde is used to create curcuminoid analogs for anti-cancer research and

hydrazone derivatives with anti-inflammatory activity.[5]
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Based on these precedents, 3-chloro-5-fluoro-4-hydroxybenzaldehyde is an ideal starting

point for creating libraries of novel compounds for high-throughput screening in drug discovery

programs.

Building Block

Synthetic Transformations

3-Chloro-5-fluoro-
4-hydroxybenzaldehyde

(Core Scaffold)

Aldol Condensation Wittig Reaction Etherification Reductive Amination

Library of Diverse
Derivative Compounds

Screening for
Bioactive Properties

(e.g., Anti-cancer, Anti-inflammatory)

Click to download full resolution via product page

Caption: Role as a core scaffold in discovery chemistry.

Safety and Handling
Proper handling of this chemical is critical due to its toxicity and corrosive nature.

GHS Hazard Classification
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Category Information

Signal Word Danger[3]

Pictograms Skull and Crossbones, Corrosion

Hazard Statements
H301: Toxic if swallowed.[3][6] H318: Causes

serious eye damage.[3][6]

Safe Handling and Storage
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume

hood, to avoid formation and inhalation of dust.[3]

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant

gloves (e.g., nitrile), and safety glasses with side shields or a face shield.[3][6]

Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke when

using this product. Wash hands thoroughly after handling.[3][6]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep

away from incompatible materials and foodstuff containers. Store locked up.[3][6]

First Aid Measures
If Swallowed: Get emergency medical help immediately. Rinse mouth. Do not induce

vomiting.[3][6]

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. Get immediate medical help.[3][6]

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

Conclusion
3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a specialized chemical intermediate with

significant potential for research and development, particularly in the synthesis of novel
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pharmaceutical compounds. Its trifunctional nature offers a versatile platform for building

molecular complexity. A thorough understanding of its properties, synthesis, and handling

protocols, as outlined in this guide, is essential for its safe and effective application in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1585950?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/mastering-3-chloro-4-hydroxybenzaldehyde-synthesis-pharmaceutical-innovation-sa
https://www.guidechem.com/question/what-is-the-synthesis-and-appl-id139252.html
https://www.echemi.com/produce/pr220804139453-3-chloro-5-fluoro-4-hydroxybenzaldehyde.html
https://www.chemicalbook.com/synthesis/3-chloro-5-fluoro-4-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/3-chloro-5-fluoro-4-hydroxybenzaldehyde.htm
https://www.ossila.com/products/3-fluoro-4-hydroxybenzaldehyde
https://www.chemicalbook.com/msds/3-chloro-5-fluoro-4-hydroxybenzaldehyde.pdf
https://www.benchchem.com/product/b1585950#3-chloro-5-fluoro-4-hydroxybenzaldehyde-iupac-name
https://www.benchchem.com/product/b1585950#3-chloro-5-fluoro-4-hydroxybenzaldehyde-iupac-name
https://www.benchchem.com/product/b1585950#3-chloro-5-fluoro-4-hydroxybenzaldehyde-iupac-name
https://www.benchchem.com/product/b1585950#3-chloro-5-fluoro-4-hydroxybenzaldehyde-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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